3-Hydroxypropionic acid

Übersicht

Beschreibung

3-Hydroxypropionic acid (3-HP) is recognized as a valuable platform chemical with a wide range of industrial applications, including the production of various commodity chemicals like acrylic acid and acrylamide, as well as novel polymer materials and other derivatives . It can be produced biologically from renewable resources such as glucose, glycerol, and even directly from CO2, offering a sustainable alternative to petrochemical feedstocks .

Synthesis Analysis

Biological production of 3-HP has been extensively studied, with microbial production being a focal point of research. Various organisms, including Saccharomyces cerevisiae, cyanobacteria, and Escherichia coli, have been engineered to improve 3-HP production. In yeast, the production was enhanced by increasing the availability of the precursor malonyl-CoA and coupling the production with increased NADPH supply, resulting in a five-fold improvement . Similarly, in cyanobacterium Synechocystis sp. PCC 6803, optimization of the biosynthetic pathway and metabolic engineering strategies led to significant 3-HP production directly from CO2 . In E. coli, modulation of glycerol metabolism and by-product formation pathways resulted in a high concentration of 3-HP from glycerol . Corynebacterium glutamicum has also been engineered to produce 3-HP from glucose and xylose, achieving high titers and yields .

Molecular Structure Analysis

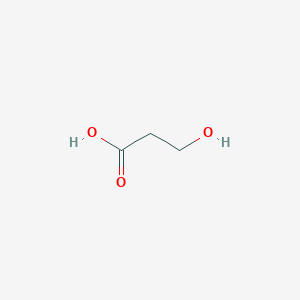

The molecular structure of 3-HP consists of a three-carbon chain with a hydroxyl group attached to the middle carbon, making it a beta-hydroxy acid. This structure is pivotal for its reactivity and utility as a chemical building block .

Chemical Reactions Analysis

3-HP serves as a precursor for several chemical reactions, leading to the synthesis of a variety of chemicals. For instance, it can be dehydrated to acrylic acid, which is a valuable monomer for polymer production. The reactivity of the hydroxyl group also allows for the formation of esters and other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-HP, such as its solubility, boiling point, and reactivity, are essential for its processing and application in industrial chemistry. While specific physical properties are not detailed in the provided papers, they are generally characterized by standard laboratory methods and are critical for the design of production and purification processes .

Case Studies

Several case studies demonstrate the potential of 3-HP in various applications. For example, 3-HP showed selective nematicidal activity against the plant-parasitic nematode Meloidogyne incognita, which could lead to its use in agricultural pest control . Additionally, the production of 3-HP from glycerol in a bioelectrochemical system (BES) by recombinant Klebsiella pneumoniae L17 showed that the application of an electrical potential could enhance production, providing a novel strategy for bioconversion processes .

Wissenschaftliche Forschungsanwendungen

-

Biochemical Engineering

- Application : 3-HP is used in the production of high added-value chemicals from renewable resources . It’s a promising molecule that can be used for the production of an array of high added-value chemicals .

- Methods : The production of 3-HP has been studied extensively, mainly from glycerol and glucose, which are both renewable resources . Work has been performed to identify appropriate biochemical pathways and the enzymes involved in them .

- Results : The intense research efforts have resulted in the production of as much as 83.8 g/L 3HP from renewable carbon resources .

-

Microbiology and Biotechnology

- Application : 3-HP represents an economically important platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass .

- Methods : This involves bacterial production of 3-HP, covering aspects of host strains (e.g., Escherichia coli and Klebsiella pneumoniae), metabolic pathways, key enzymes, and hurdles hindering high-level production .

- Results : Protocols have been developed to overcome the hurdles constraining 3-HP production. These range from rewiring of metabolic networks, alleviation of metabolite toxicity, to dynamic control of cell size and density .

-

Chemical Synthesis

- Application : 3-HP is an important chemical intermediate that contains two functional groups, namely, hydroxyl and carboxyl . It directly affects the production of many high value-added chemicals .

- Methods : 3-HP can be used to produce malonic acid, 1,3-propanediol, succinic acid, special polyester, and acrylic acid .

- Results : The development of bio-based resources has become an important strategy to improve the security of energy resources, reduce greenhouse gas emissions, and address climate change .

-

Industrial Production

- Application : 3-HP is used in the industrial production of various chemicals such as acrylates .

- Methods : 3-HP can be obtained by base-induced hydration of acrylic acid followed by reacidification . Another synthesis involves cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile .

- Results : The polyester poly (3-hydroxypropionic acid) is a biodegradable polymer .

-

Chemical Industries

- Application : In chemical industries, 3-HP is used as a crosslinking agent for polymer coatings, metal lubricants, and antistatic agents for textiles .

- Methods : The method combines the high-molecular weight and control aspects of ring-opening polymerization with the commercial availability of the beta hydroxy acid, 3-hydroxypropionic acid .

- Results : Since 3-HP can be derived from biological sources, the resulting material, poly (3-hydroxypropionic acid) or P (3-HPA), is biorenewable .

-

Medical Field

- Application : 3-HP can also be used as surgical biocomposite material and drug release material .

- Methods : The specific methods of application or experimental procedures, including any relevant technical details or parameters, are often detailed in scientific research papers and may not be fully available in the public domain .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are often detailed in scientific research papers and may not be fully available in the public domain .

-

Production of Acrylic Acid

- Application : 3-HP is of interest as a bio-derived precursor to acrylic acid . Acrylic acid-derived products are widely used in paints, paper, baby diapers, adhesives, textiles, specialty coatings, and superabsorbents .

- Methods : Acrylic acid can be obtained by dehydrating 3-HP .

- Results : The development of bio-based resources has become an important strategy to improve the security of energy resources, reduce greenhouse gas emissions, and address climate change .

-

Production of Adhesives, Polymers, Plastic Packaging, Fibers, Cleaning Agents, and Resins

- Application : The compounds that can be produced from 3-HP include 1,3-propanediol, acrylic acid, acrylamide, acrylonitrile, propiolactone, malonic acid, homopolymers, and heteropolymers . These compounds have a broad range of applications, and can be used for the production of adhesives, polymers, plastic packaging, fibers, cleaning agents, and resins .

- Methods : The specific methods of application or experimental procedures, including any relevant technical details or parameters, are often detailed in scientific research papers and may not be fully available in the public domain .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are often detailed in scientific research papers and may not be fully available in the public domain .

-

Crosslinking Agent for Polymer Coatings, Metal Lubricants, and Antistatic Agents for Textiles

- Application : In chemical industries, 3-HP is used as a crosslinking agent for polymer coatings, metal lubricants, and antistatic agents for textiles .

- Methods : The specific methods of application or experimental procedures, including any relevant technical details or parameters, are often detailed in scientific research papers and may not be fully available in the public domain .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are often detailed in scientific research papers and may not be fully available in the public domain .

-

Surgical Biocomposite Material and Drug Release Material

- Application : 3-HP can also be used as a surgical biocomposite material and drug release material .

- Methods : The specific methods of application or experimental procedures, including any relevant technical details or parameters, are often detailed in scientific research papers and may not be fully available in the public domain .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are often detailed in scientific research papers and may not be fully available in the public domain .

Safety And Hazards

Zukünftige Richtungen

3-HP is considered as a potential building block either for organic synthesis or high performance polymers . It has attracted significant attention in recent years due to its green and sustainable properties . Future research may focus on improving the production yield of 3-HP from renewable resources .

Eigenschaften

IUPAC Name |

3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRHLSYJTWAHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25718-95-0 | |

| Record name | Poly(3-hydroxypropionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25718-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50198305 | |

| Record name | Hydracrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Hydroxypropionic acid | |

CAS RN |

503-66-2 | |

| Record name | 3-Hydroxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydracrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydracrylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydracrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZF6XLD2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Hydroxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

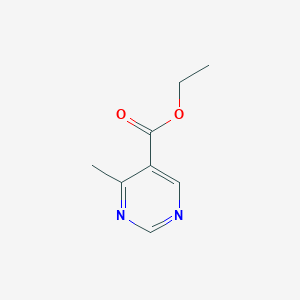

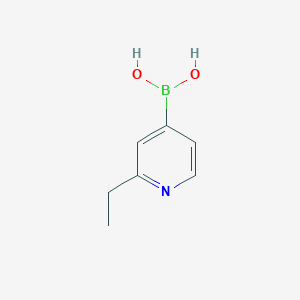

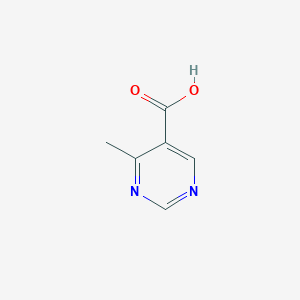

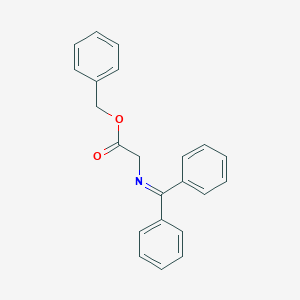

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)